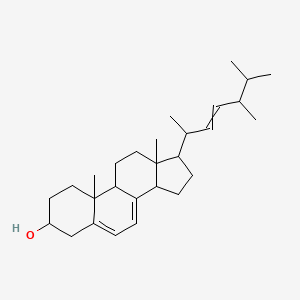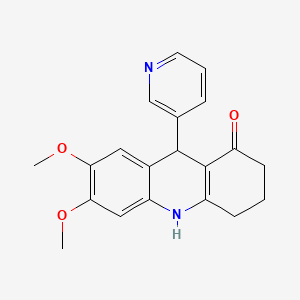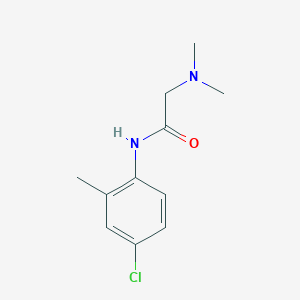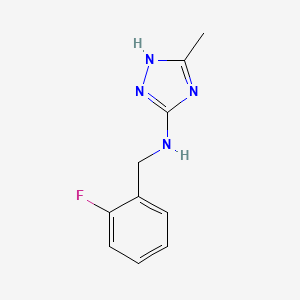![molecular formula C22H24F3N3OS B12479362 4-(propan-2-yl)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12479362.png)
4-(propan-2-yl)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(propan-2-yl)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves multiple steps, including the formation of intermediate compoundsThe trifluoromethyl group is then added through a trifluoromethylation reaction, which is crucial for the compound’s unique properties .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yl)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .
Scientific Research Applications
4-(propan-2-yl)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoromethyl group plays a significant role in enhancing the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
Lanperisone: A compound with a similar core structure but different functional groups.
2-(4-(pyrrolidin-1-yl)phenyl)propan-2-ol: Another related compound with a pyrrolidinyl group and a propan-2-yl group.
Uniqueness
4-(propan-2-yl)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H24F3N3OS |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-propan-2-yl-N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H24F3N3OS/c1-14(2)15-5-7-16(8-6-15)20(29)27-21(30)26-18-13-17(22(23,24)25)9-10-19(18)28-11-3-4-12-28/h5-10,13-14H,3-4,11-12H2,1-2H3,(H2,26,27,29,30) |
InChI Key |
JCOTZZDKUPZBPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-2-(3-bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12479281.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12479293.png)
![2-methoxy-5-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B12479298.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B12479304.png)
![[3-(Hydroxymethyl)-8-methyl-1-oxa-4-azaspiro[4.5]dec-3-yl]methanol](/img/structure/B12479312.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12479320.png)
![(4E)-2-benzyl-4-[2-(3,4-dichlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12479328.png)




![5-[1-hydroxy-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)ethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12479357.png)
![N'-[(2-hydroxy-5-nitrophenyl)methylideneamino]oxamide](/img/structure/B12479361.png)
![6-bromo-2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole](/img/structure/B12479368.png)
